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3-(1H-Imidazol-2-yl)cyclohexanamine

Cat. No.: B12827380
M. Wt: 165.24 g/mol
InChI Key: XYUIQMMADDPZLD-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Chemical Biology

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring, are of immense importance in chemistry and biology. ijsrtjournal.comopenaccessjournals.com Over 90% of new drugs contain heterocyclic motifs, underscoring their critical role in drug discovery. idosi.orgijraset.com Their prevalence stems from their diverse structures and their ability to interact with a wide range of biological targets, including enzymes and receptors. openaccessjournals.comijraset.com

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to form hydrogen bonds. ijsrtjournal.comopenaccessjournals.com This versatility allows for the fine-tuning of molecular properties to optimize therapeutic effects and pharmacokinetic profiles. pharmacyjournal.net Many naturally occurring and synthetic compounds with significant biological activities, such as antibiotics, anticancer agents, and anti-inflammatory drugs, are based on heterocyclic frameworks. idosi.orgijraset.com

The Imidazole (B134444) Moiety as a Privileged Structure in Medicinal Chemistry and Chemical Sciences

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. mdpi.comajrconline.org This designation is due to its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. ajrconline.orgspringerprofessional.de

The history of imidazole chemistry dates back to 1858 when it was first synthesized by Heinrich Debus. mdpi.comnih.gov However, derivatives of imidazole had been discovered even earlier. nih.gov The imidazole ring is a fundamental component of essential biological molecules like the amino acid histidine, the neurotransmitter histamine, and purines found in nucleic acids. pharmacyjournal.netimedpub.com This natural prevalence has long spurred scientific interest in its derivatives. The development of cimetidine, a blockbuster drug for treating ulcers, highlighted the immense therapeutic potential of imidazole-containing compounds and catalyzed further research and development in this area. nih.govdntb.gov.ua

The unique chemical properties of the imidazole ring, such as its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its wide range of biological activities. ajrconline.orgbiomedpharmajournal.org Imidazole derivatives have been investigated and developed for a vast array of therapeutic applications. nih.gov Research has demonstrated their potential as:

Anticancer agents pharmacyjournal.netmdpi.com

Antifungal agents ajrconline.orgnih.gov

Antibacterial agents nih.govnih.gov

Anti-inflammatory agents ajrconline.orgnih.gov

Antiviral agents imedpub.comijrar.org

Antidiabetic agents ajrconline.orgnih.gov

Antiparasitic agents ajrconline.orgnih.gov

Antioxidant agents mdpi.comdntb.gov.ua

The versatility of the imidazole scaffold allows it to be a key component in designing molecules that can target specific enzymes and receptors, leading to a desired therapeutic outcome. springerprofessional.de

Scope and Objectives of Academic Research on 3-(1H-Imidazol-2-yl)cyclohexanamine

Given the lack of specific published research on this compound, the scope of future academic inquiry would likely encompass several key areas. The primary objective would be the synthesis and structural characterization of the molecule. Following successful synthesis, a comprehensive evaluation of its biological activities would be paramount. This would involve screening the compound against a wide range of biological targets, informed by the known activities of other imidazole derivatives.

A crucial aspect of this research would be to establish a structure-activity relationship (SAR). This involves synthesizing and testing a series of related analogues to understand how modifications to the cyclohexanamine or imidazole moieties affect biological activity. For instance, altering the substitution pattern on the cyclohexane (B81311) ring or modifying the imidazole ring could lead to more potent and selective compounds. Ultimately, the goal of such research would be to identify novel lead compounds for drug development and to expand the chemical space of biologically active imidazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B12827380 3-(1H-Imidazol-2-yl)cyclohexanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H15N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h4-5,7-8H,1-3,6,10H2,(H,11,12)

InChI Key

XYUIQMMADDPZLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)N)C2=NC=CN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1h Imidazol 2 Yl Cyclohexanamine

Retrosynthetic Analysis of the 3-(1H-Imidazol-2-yl)cyclohexanamine Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For this compound, the analysis can proceed along several logical pathways by identifying key bonds for disconnection.

A primary disconnection can be made at the carbon-carbon bond linking the imidazole (B134444) ring and the cyclohexane (B81311) ring. This leads to two key synthons: a 2-imidazolyl anion equivalent and a 3-aminocyclohexyl cation equivalent.

A second strategic disconnection involves breaking the bonds within the imidazole ring itself. This is a common approach in heterocyclic chemistry, as numerous methods exist to construct the imidazole core from acyclic precursors. researchgate.netnih.gov This pathway simplifies the cyclohexane portion to a bifunctional starting material, such as a 1,3-disubstituted cyclohexane, which serves as the backbone upon which the imidazole ring is built. For instance, a key precursor could be 3-aminocyclohexanecarboxaldehyde or a derivative thereof, which contains the necessary components to participate in an imidazole-forming cyclization reaction.

These retrosynthetic approaches suggest two main forward synthetic strategies:

Coupling a pre-formed imidazole ring with a cyclohexane precursor.

Constructing the imidazole ring onto a functionalized cyclohexane scaffold.

Strategies for the Formation of the Imidazole Ring System

The synthesis of the imidazole moiety is a cornerstone of heterocyclic chemistry, with a variety of robust methods available. nih.govyoutube.com These can be readily adapted to produce the target compound from a suitable cyclohexyl precursor.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. researchgate.net

The Radziszewski synthesis and the Debus synthesis are classic examples. The Debus synthesis, first reported in 1858, uses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to produce a tri-substituted imidazole. nih.gov To adapt this for this compound, one could theoretically employ a 1,3-dicarbonyl derivative of cyclohexane, although this specific application is not directly reported.

More contemporary MCRs offer broader applicability. organic-chemistry.orgrsc.org For instance, a three-component reaction involving an appropriate cyclohexane-derived aldehyde, an amine, and an isocyanide (an Ugi-type reaction) could be envisioned to generate a precursor that can then be cyclized to form the imidazole ring. mdpi.com The versatility of MCRs allows for the rapid assembly of diverse molecular scaffolds from simple building blocks. researchgate.net

Cyclization Reactions Utilizing Amine Precursors

Building the imidazole ring through cyclization is a common and effective strategy. These reactions typically involve the condensation of a precursor molecule containing appropriately positioned amine and carbonyl functionalities or their equivalents.

One established method involves the reaction of an α-aminoketone with a cyanate (B1221674) or a similar reagent. youtube.com A more direct approach for the target molecule would be the reaction of an amidine with an α-haloketone. In this context, starting with a 2-halo-3-aminocyclohexanone derivative and reacting it with formamidine (B1211174) would lead to the desired substituted imidazole ring system.

Recent advances include iodine-mediated cyclization reactions, which provide a metal-free and mild method for synthesizing substituted imidazoles and related heterocycles. nih.gov Another innovative, metal-free approach involves a dual C-H functionalization, constructing C-N bonds through a hydroamination-azidation-cyclization sequence. nih.gov These modern methods offer efficient pathways to complex imidazole derivatives. nih.govnih.gov

Green Chemistry Principles in Imidazole Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly being applied to heterocyclic synthesis. researchgate.netrsc.org For imidazole synthesis, this includes the use of non-toxic, biodegradable catalysts and solvents, as well as energy-efficient reaction conditions.

One study reports the successful synthesis of 2,4,5-triaryl-1H-imidazoles using lemon juice as a natural, acidic bio-catalyst in a one-pot, three-component reaction. scispace.com Other green approaches involve solvent-free reactions conducted under neat conditions, often with microwave irradiation to accelerate the reaction and improve yields. researchgate.net For example, the El-Saghier reaction describes a one-pot, solvent-free synthesis of imidazolidin-4-ones from amines, ethyl cyanoacetate, and ethyl glycinate (B8599266) hydrochloride, achieving high yields in short reaction times. nih.govacs.org Such methodologies reduce reliance on hazardous solvents and minimize chemical waste. scispace.comnih.gov

Approaches for Introducing the Cyclohexanamine Moiety

Attaching the cyclohexanamine portion of the molecule can be achieved either by starting with a pre-functionalized cyclohexane ring or by modifying a cyclohexane ring that is already attached to an imidazole core.

Direct Functionalization Strategies

Direct functionalization implies creating the necessary C-N and C-C bonds on a cyclohexane ring in a controlled manner. A plausible route begins with a readily available cyclohexane derivative. For example, the synthesis could start from 3-oxocyclohexanecarboxylic acid. The ketone group can serve as a handle to build the imidazole ring via the methods described in section 2.2, while the carboxylic acid can be converted to the amine group via a Curtius, Hofmann, or Schmidt rearrangement.

Alternatively, a nucleophilic substitution reaction could be employed. The synthesis of a related compound, 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, involves introducing the cyclohexanamine moiety through such a reaction. A similar strategy could be applied by reacting a 2-(halomethyl)imidazole with cyclohexylamine (B46788), although this would yield an isomer of the target compound. To obtain the target structure, one might start with a protected 2-chloroimidazole and perform a metal-catalyzed cross-coupling reaction with a suitable organometallic cyclohexane-amine reagent.

The table below summarizes various synthetic strategies applicable to the formation of the core structures discussed.

Strategy Reaction Type Key Reagents/Precursors General Conditions Reference
Imidazole Formation Multicomponent Reaction (Debus)Dicarbonyl, Aldehyde, AmmoniaHeating in a suitable solvent nih.gov
Imidazole Formation Cyclizationα-Haloketone, AmidineBase-catalyzed condensation youtube.com
Imidazole Formation Iodine-Mediated CyclizationEnaminone, Amine, IodineMetal-free, mild conditions nih.gov
Imidazole Formation
Green Synthesis (El-Saghier)Amine, Ethyl Cyanoacetate, Ethyl GlycinateSolvent-free, 70 °C nih.govacs.org
Cyclohexanamine Introduction Nucleophilic SubstitutionHalogenated Imidazole, Cyclohexylamine derivativeVaries (e.g., base, catalyst)

Coupling Reactions Involving Imidazole and Cyclohexanamine Precursors

The construction of the core structure of this compound would likely involve the formation of the carbon-carbon bond between the cyclohexane and imidazole rings. Several modern cross-coupling reactions could theoretically be adapted for this purpose. For instance, a palladium-catalyzed cross-coupling reaction represents a plausible approach. researchgate.net This could involve the reaction of a suitably protected 2-haloimidazole derivative with an organometallic cyclohexyl species, such as a cyclohexylzinc or cyclohexylboron compound. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome potential challenges like steric hindrance. researchgate.net

Another potential route could be the coupling of an N-protected 3-aminocyclohexanecarbaldehyde or a related electrophile with an imidazole-containing nucleophile. However, controlling the regioselectivity and preventing side reactions would be critical.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is a significant challenge due to the presence of multiple stereocenters. The development of stereoselective methods would be crucial for its potential applications in fields such as pharmaceuticals, where specific stereoisomers often exhibit desired biological activity.

Chiral Auxiliary-Based Methods

One established strategy for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to the cyclohexanamine precursor. For example, a chiral amine could be used to form a chiral imine intermediate from a 3-(1H-imidazol-2-yl)cyclohexanone precursor, which could then be diastereoselectively reduced to the desired amine. Subsequently, the chiral auxiliary would be removed to yield the enantiomerically enriched product. The choice of the auxiliary is critical for achieving high diastereoselectivity. google.com

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. nih.govfrontiersin.org This could involve the asymmetric hydrogenation of a prochiral enamine precursor, where a chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the stereoselective addition of hydrogen. For instance, a 3-(1H-imidazol-2-yl)cyclohex-1-en-1-amine derivative could be a suitable substrate for such a reaction. The development of a highly enantioselective synthesis of multisubstituted cyclohexanes via hydrogen borrowing catalysis has been reported, which could potentially be adapted for this specific target molecule. nih.gov

Post-Synthetic Modifications and Derivatization

Once this compound is synthesized, its chemical properties can be further tuned through post-synthetic modifications on both the imidazole and cyclohexane moieties.

Modifications on the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, one of which is a secondary amine and the other a tertiary amine. The secondary amine nitrogen is nucleophilic and can be readily alkylated or acylated. uobasrah.edu.iqnih.gov For instance, reaction with alkyl halides or acyl chlorides would introduce substituents at this position. This modification could be used to modulate the electronic properties and steric bulk of the imidazole ring, potentially influencing its biological activity or material properties. The nitrogen atoms of the imidazole ring are also known to coordinate with metal ions, opening up possibilities for the creation of novel metal-organic frameworks or catalysts. nih.govmdpi.com

Functionalization of the Cyclohexane Ring System

The cyclohexane ring offers several positions for further functionalization. Direct C-H functionalization of cyclohexane rings is an active area of research, although achieving regioselectivity and stereoselectivity on a substituted cyclohexane like this would be challenging. mdpi.comresearchgate.netmdpi.com More conventional approaches would involve the introduction of functional groups during the synthesis of the cyclohexane precursor. For example, starting with a cyclohexene (B86901) derivative would allow for a variety of transformations, such as epoxidation followed by ring-opening, or dihydroxylation, to introduce new functional groups with controlled stereochemistry. acs.orgthieme-connect.de The amino group on the cyclohexane ring itself is a key functional handle that can be readily acylated, alkylated, or used in other standard amine chemistries to create a diverse library of derivatives.

Amine Group Derivatization

The primary amine group of this compound serves as a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The nucleophilicity of the amine enables reactions such as acylation, sulfonylation, and the formation of ureas and carbamates. These derivatizations are crucial for modulating the physicochemical properties and biological activities of the parent compound.

One of the most significant derivatizations of the amine group is the formation of substituted ureas. This transformation can be achieved through various synthetic routes, often involving the reaction of the primary amine with an isocyanate or a carbamoylating agent. A common method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). In this procedure, the cyclohexanamine derivative reacts with CDI to form an intermediate imidazolide (B1226674). This activated intermediate can then be treated with a primary or secondary amine to yield the corresponding urea (B33335) derivative. This two-step, one-pot procedure is efficient for creating a library of N,N'-disubstituted ureas.

The reaction of a cyclohexylamine derivative with CDI is typically performed in an aprotic solvent such as a mixture of dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN). The resulting imidazolide is then reacted in situ with a chosen amine to afford the final urea product. This method is exemplified in the synthesis of various biologically active molecules where a cyclohexylamine scaffold is utilized. google.comgoogleapis.com

Another important class of derivatives arises from the acylation of the amine group. This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with isonicotinoyl chloride hydrochloride or 6-chloronicotinoyl chloride in a solvent like dichloromethane (B109758) (DCM) with a base such as N,N-diisopropylethylamine (DIEA) would yield the corresponding N-acyl derivative. nih.gov Similarly, amino acids can be coupled to the amine group using peptide coupling reagents. nih.gov

Sulfonylation of the amine group to form sulfonamides is another key transformation. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities. nih.gov

The table below summarizes the key derivatization reactions of the amine group on a cyclohexanamine scaffold, which are applicable to this compound.

Reaction TypeReagentsProductTypical Conditions
Urea Formation1. 1,1'-Carbonyldiimidazole (CDI) 2. Primary or Secondary Amine (R¹R²NH)N-Substituted UreaDMF/CH₃CN, Room Temperature google.comgoogleapis.com
AcylationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O)N-Acyl Derivative (Amide)DCM, Base (e.g., DIEA) nih.gov
SulfonylationSulfonyl Chloride (RSO₂Cl)N-Sulfonyl Derivative (Sulfonamide)Aprotic solvent, Base nih.gov

These derivatization strategies highlight the versatility of the amine group in this compound as a building block for creating a diverse array of more complex molecules.

Investigation of Biological Activities and Mechanistic Studies of 3 1h Imidazol 2 Yl Cyclohexanamine Derivatives

In Vitro Enzyme Inhibition and Activation Studies

The imidazole (B134444) and cyclohexanamine components of these derivatives allow for a variety of interactions with enzymes, leading to either inhibition or activation. These interactions are crucial for their potential therapeutic applications.

Targeted Inhibition of Kinases

Derivatives of imidazole have demonstrated significant potential as kinase inhibitors, a class of drugs that can block the action of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer.

One area of focus has been the inhibition of Janus kinases (JAKs) and Aurora kinases. A study on 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives revealed potent inhibition against JAK2/3 and Aurora A/B kinases, with IC50 values ranging from 0.008 to 2.52 μM. nih.gov Compound 10e from this series, for instance, showed moderate inhibitory activity against all four kinases. nih.gov This multi-targeted inhibition is a promising strategy in cancer therapy. nih.gov

Furthermore, imidazole derivatives have been investigated as inhibitors of other kinases such as GSK-3, ROCK-1, ROCK-2, and Cdc7. google.com Some compounds exhibit selectivity towards specific kinases, which is a desirable trait for developing targeted therapies. google.com The development of aminopyrazine derivatives as potent and selective inhibitors of Ataxia Telangiectasia Mutated and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response, further highlights the potential of these scaffolds in oncology. acs.org

Table 1: Kinase Inhibition by Imidazole Derivatives

Compound/Derivative Class Targeted Kinase(s) IC50 Values Reference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives JAK2/3, Aurora A/B 0.008 to 2.52 μM nih.gov
Compound 10e JAK2, JAK3, Aurora A, Aurora B 0.166 μM, 0.057 μM, 0.939 μM, 0.583 μM nih.gov
5-substituted indazoles GSK-3, ROCK-1, ROCK-2, JAK2, Cdc7 Not specified google.com
Aminopyrazine derivatives ATR Not specified acs.org

Modulation of G-Quadruplex DNA

G-quadruplexes (G4) are secondary structures that can form in guanine-rich nucleic acid sequences. These structures are found in regions of the genome that are critical for cell regulation, such as telomeres and gene promoters, making them attractive targets for cancer therapy. d-nb.infonih.gov The stabilization of G4 structures can interfere with key cellular processes like DNA replication and transcription. nih.gov

Several small molecules, including derivatives containing imidazole rings, have been developed to bind to and stabilize G4 DNA. nih.gov For example, a β-carboline-benzimidazole derivative was found to efficiently stabilize telomeric G-quadruplex DNA. nih.gov Spectroscopic and docking studies suggested that this derivative may intercalate between the G-quadruplex stacks. nih.gov Another study focused on designing a library of G-quadruplex photocleavage agents, using a known G4-targeting ligand to deliver a photoreactive group to the DNA structure. mdpi.com These agents can be used as probes to study the biological roles of G4 DNA. mdpi.com

Table 2: G-Quadruplex DNA Interacting Compounds

Compound Class Interaction with G-Quadruplex DNA Potential Effect Reference
β-Carboline-benzimidazole derivatives Stabilization of telomeric G-quadruplex DNA Inhibition of telomerase activity nih.gov
Di(quinolin-3-yl)pyridine-2,6-dicarboxamide derivatives Selective targeting and photocleavage Probe for investigating biological roles of G4 DNA mdpi.com
Pyridoquinazoline derivatives Interaction with c-MYC G-quadruplex Silencing of c-MYC transcription unimi.it

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair. mdpi.com Inhibitors of these enzymes are effective anticancer agents because they can induce DNA damage and lead to cell death. mdpi.com Topoisomerase inhibitors are broadly classified as Topo I and Topo II inhibitors. mdpi.com

Fluoroquinolone derivatives have shown potential in inhibiting mammalian topoisomerase II and DNA replication. nih.gov A novel bis-fluoroquinolone chalcone-like derivative, HMNE3, was reported as a dual inhibitor of topoisomerase II and tyrosine kinases in human pancreatic cancer cells. nih.gov Additionally, certain quinoxaline (B1680401) derivatives have been identified as DNA intercalators and effective inhibitors of Topo II. researchgate.net These findings suggest that the imidazole scaffold could be incorporated into the design of new topoisomerase inhibitors.

Receptor Binding and Signaling Pathway Modulation

The interaction of 3-(1H-Imidazol-2-yl)cyclohexanamine derivatives with cellular receptors and their subsequent modulation of signaling pathways are key to understanding their pharmacological effects.

Ligand-Receptor Interaction Assays

Ligand-receptor interaction assays are fundamental in determining the binding affinity and specificity of a compound for its target receptor. Radioligand binding assays are a common method used to study these interactions. nih.gov For instance, such assays were employed to investigate the structural determinants of ligand interactions with α2A-adrenoceptors using a panel of mutated receptors and various α2-adrenergic ligands, including imidazole derivatives. nih.gov

Homogeneous fluorescence-based assays, like fluorescence intensity distribution analysis (FIDA), offer a non-radioactive alternative for high-throughput screening of membrane receptors. nih.gov These assays can reliably determine ligand affinity, receptor expression levels, and the potency of inhibitors. nih.gov The development of diverse scaffolds for multivalent ligand presentation has also been explored to influence receptor-ligand binding mechanisms. ualberta.ca

Exploration of Anticancer Potential In Vitro

The anticancer potential of various imidazole derivatives has been a primary focus of many research endeavors. These investigations often involve in vitro studies to determine the cytotoxic effects of these compounds on cancer cell lines and to elucidate the underlying mechanisms of action.

Cell proliferation and viability assays are fundamental in the initial screening of potential anticancer agents. These assays, such as the MTT assay, measure the ability of a compound to inhibit the growth of or kill cancer cells.

While specific data for this compound is not available, studies on other imidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were evaluated for their in vitro anticancer activity against hepatocellular carcinoma (HepG2), human breast adenocarcinoma (MCF-7), and human colon cancer (HCT-116) cell lines. nih.gov Two compounds in this series, 5b and 5h, exhibited potent activity against the MCF-7 cell line, with IC50 values of 5.105 µM and 2.65 µM, respectively, which were more potent than the reference drug doxorubicin (B1662922) (IC50 = 8.240 µM). nih.gov

In another study, a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anticancer activity against the human breast cancer cell line, MCF-7. acs.org The cytotoxic potential was determined using real-time cell analysis.

The substitution pattern on the imidazole ring plays a crucial role in determining the anticancer activity. For example, in a study of imidazole-2-thiones linked to acenaphythylenone, derivatives with an N-phenyl moiety on the imidazole-2-thione ring showed the highest antiproliferative activity, whereas aliphatic substitutions like methyl or cyclohexyl did not show significant activity as DNA intercalators. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5bMCF-75.105 nih.gov
Compound 5hMCF-72.65 nih.gov
DoxorubicinMCF-78.240 nih.gov
Compound 5bHepG27.397 nih.gov
Compound 5hHepG24.929 nih.gov
Compound 5bHCT-11617.063 nih.gov
Compound 5hHCT-11643.45 nih.gov

This table presents data for illustrative imidazole derivatives and is not specific to this compound.

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Cell cycle analysis helps to determine if a compound halts the progression of the cell cycle at a specific phase, thereby preventing cell division.

Research on imidazole derivatives has shown their potential to induce apoptosis and cause cell cycle arrest in cancer cells. For example, two potent imidazole-2-thione derivatives, 5b and 5h, were found to induce apoptosis in MCF-7 breast cancer cells. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of cells in the S phase of the cell cycle after treatment with these compounds. nih.gov Specifically, the percentage of cells in the S phase increased from 27.5% in the control group to 33.8% and 41.7% for compounds 5b and 5h, respectively. nih.gov Furthermore, these compounds induced both early and late-stage apoptosis in MCF-7 cells. nih.gov

In a different study, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones were shown to cause pre-G1 apoptosis and cell cycle arrest at the G2/M phase in MCF-7 cells. semanticscholar.org

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Protein kinases are a family of enzymes that play a key role in cell signaling and are often dysregulated in cancer, making them attractive targets for anticancer drugs.

The imidazole scaffold is a common feature in many protein kinase inhibitors. rsc.org While direct evidence for this compound is lacking, studies on related structures provide insights. For instance, a study on a pyridinylimidazole scaffold investigated the shift in selectivity from p38α mitogen-activated protein kinase (MAPK) to c-Jun N-terminal kinase 3 (JNK3). acs.org Interestingly, replacing an aromatic ring at the C4 position of the imidazole with a cyclohexyl group resulted in a significant decrease in activity for both enzymes, with the exception of the cyclohexyl derivative 18g, which showed some potency against p38α MAPK (IC50 = 726 nM). acs.org This suggests that the cyclohexyl group can influence the interaction with the kinase's active site.

Other imidazole derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs). nih.gov For example, a series of imidazole-4-N-acetamide derivatives were shown to inhibit CDK1, -2, -5, and -9. nih.gov

Table 2: Protein Kinase Inhibition by a Cyclohexyl-Substituted Pyridinylimidazole Derivative

CompoundTarget KinaseIC50 (nM)Reference
18g (cyclohexyl derivative)p38α MAPK726 acs.org

This table presents data for an illustrative imidazole derivative and is not specific to this compound.

Other Investigated Biological Activities Based on Imidazole Scaffold Precedents

The imidazole ring is a versatile pharmacophore, and compounds containing this moiety have been explored for a wide array of biological activities beyond cancer. Current time information in Bangalore, IN.semanticscholar.org These activities are often attributed to the unique electronic properties of the imidazole ring and its ability to interact with various biological targets. acs.org

Based on precedents set by other imidazole-containing compounds, derivatives of this compound could potentially exhibit a range of other biological activities, including:

Antimicrobial Activity: Imidazole derivatives are well-known for their antibacterial and antifungal properties. Current time information in Bangalore, IN.semanticscholar.org

Anti-inflammatory Activity: Several imidazole-containing compounds have demonstrated anti-inflammatory effects. semanticscholar.org

Antiviral Activity: The imidazole scaffold is present in some antiviral agents. acs.org

Antitubercular Activity: Certain imidazole derivatives have shown activity against Mycobacterium tuberculosis. Current time information in Bangalore, IN.

Analgesic Activity: Some compounds containing the imidazole ring have been reported to possess pain-relieving properties. Current time information in Bangalore, IN.

It is important to reiterate that these potential activities are based on the known pharmacology of the broader class of imidazole derivatives and would require specific experimental validation for this compound and its analogs.

Future Directions and Research Perspectives for 3 1h Imidazol 2 Yl Cyclohexanamine Research

Advanced Mechanistic Studies of Biological Activities

A deeper understanding of how 3-(1H-imidazol-2-yl)cyclohexanamine and related hybrids exert their biological effects is paramount for rational drug design. The imidazole (B134444) moiety is known to interact with a variety of enzymes and receptors through diverse non-covalent interactions. nih.govresearchgate.net Future research should focus on elucidating the precise molecular mechanisms of action. This includes identifying specific binding sites on target proteins and understanding how these interactions lead to a biological response. nih.govflorey.edu.au Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into these interactions at the atomic level. scielo.brdergipark.org.tr Moreover, studies investigating the structure-activity relationships (SAR) of these compounds will help to identify the key structural features responsible for their biological activity, guiding the design of more potent and selective molecules. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer significant potential for the design of novel imidazole-cyclohexanamine derivatives. springernature.com These computational tools can be used to predict the biological activity and physicochemical properties of virtual compounds, significantly accelerating the identification of promising drug candidates. biorxiv.orgnih.govnih.gov ML models, trained on large datasets of known compounds and their activities, can identify complex patterns and relationships that are not apparent to human researchers. scielo.brnih.govmdpi.com For instance, generative deep learning models can propose entirely new molecular structures with desired properties, such as high potency and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov This data-driven approach can help to overcome challenges in drug design, such as identifying novel scaffolds and optimizing lead compounds. springernature.comresearchgate.net

Exploration of Emerging Biological Targets for Imidazole-Cyclohexanamine Hybrids

The versatile nature of the imidazole scaffold suggests that this compound and its analogs may interact with a wide range of biological targets beyond those already identified. researchgate.netnih.gov A significant area of future research will be the exploration of emerging targets, particularly within the G protein-coupled receptor (GPCR) superfamily. nih.govconfotherapeutics.com GPCRs are involved in a vast array of physiological processes and represent a major class of drug targets. nih.govfrontiersin.org Many GPCRs remain untargeted by current drugs, offering new opportunities for therapeutic intervention in diseases such as cancer, metabolic disorders, and neurological conditions. nih.govconfotherapeutics.comleadxpro.com High-throughput screening campaigns and computational approaches can be employed to identify novel interactions between imidazole-cyclohexanamine hybrids and these emerging targets. frontiersin.org

Design and Synthesis of Prodrugs or Bioconjugates (Theoretical Concepts)

To enhance the therapeutic potential of this compound, the design of prodrugs and bioconjugates presents a promising strategy. fiveable.mescience.gov Prodrugs are inactive compounds that are converted into the active drug within the body, which can improve drug delivery, reduce toxicity, and enhance pharmacokinetic properties. fiveable.meresearchgate.netmdpi.com For instance, a prodrug of this compound could be designed to be activated by specific enzymes at the target site, thereby increasing its local concentration and efficacy. fiveable.me

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, offers another avenue for targeted drug delivery. wikipedia.org A bioconjugate could be formed by linking the imidazole-cyclohexanamine scaffold to a targeting moiety, such as an antibody or a peptide, that directs the compound to specific cells or tissues. wikipedia.orgresearchgate.net For example, antibody-drug conjugates can deliver potent cytotoxic agents directly to cancer cells, minimizing off-target effects. wikipedia.org Theoretical design and subsequent synthesis of such prodrugs and bioconjugates could significantly broaden the therapeutic applications of this class of compounds. wikipedia.orguniversiteitleiden.nl

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